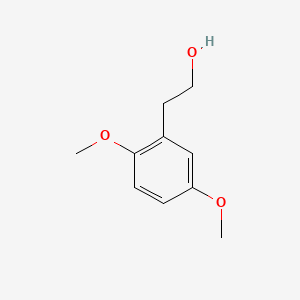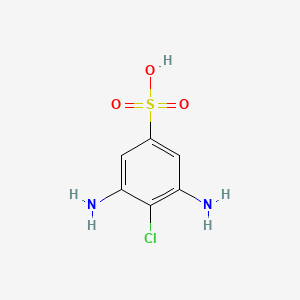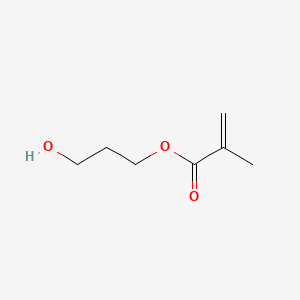
3-羟丙基甲基丙烯酸酯
概述
描述
3-Hydroxypropyl methacrylate is a functional monomer widely used in the synthesis of various polymers. It is an ester of methacrylic acid and 3-hydroxypropyl alcohol. This compound is known for its high reactivity due to the presence of both hydroxyl and methacrylate groups, making it a valuable component in the production of hydrophilic and hydrophobic polymers.
科学研究应用
3-Hydroxypropyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers with tailored properties.
Biology: It is used in the preparation of hydrogels for tissue engineering and drug delivery systems.
Medicine: It is used in the formulation of dental materials, contact lenses, and other biomedical devices.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
作用机制
Target of Action
3-Hydroxypropyl methacrylate (HPMA) is a functional monomer that is widely used in the synthesis of reactive polymers . The primary targets of HPMA are the reactive groups of other monomers or polymers, such as alcohols and amines . These targets play a crucial role in the formation of polymers with specific properties, such as hydrophilicity, adhesion to substrates, and resistance to corrosion, fogging, and abrasion .
Mode of Action
HPMA interacts with its targets through polymerization, a process in which monomers are chemically bonded to form a polymer . This interaction results in the formation of polymers with pendant hydroxyl groups, which impart important properties to the polymer products . For instance, the hydroxyl groups make the polymer hydrophilic, improve its adhesion to substrates, and provide crosslinking sites .
Biochemical Pathways
The polymerization of HPMA involves the reaction of the methacrylate functional group with the reactive groups of other monomers or polymers . This reaction can be carried out using various polymerization methods, such as chain addition polymerization . The resulting polymers can have a wide range of properties, depending on the specific monomers used and the conditions of the polymerization process .
Result of Action
The polymerization of HPMA results in the formation of polymers with specific properties, such as hydrophilicity, improved adhesion to substrates, and resistance to corrosion, fogging, and abrasion . These polymers can be used in a wide range of applications, including the manufacture of acrylic polyols, caprolactone monomers, printing plates, and finish coatings for motor vehicles, appliances, and metals .
生化分析
Biochemical Properties
3-Hydroxypropyl methacrylate is a versatile compound that interacts with various biomolecules. It readily copolymerizes with a wide variety of monomers . The added hydroxyl groups improve adhesion to surfaces, incorporate cross-link sites, and impart corrosion, fogging, and abrasion resistance .
Molecular Mechanism
The molecular mechanism of 3-Hydroxypropyl methacrylate primarily involves its reactivity as a monomer. It can readily copolymerize with a variety of other monomers, forming polymers with diverse properties . The hydroxyl group at one end of the molecule can react readily with isocyanate, anhydrides, and epoxy resins .
准备方法
Synthetic Routes and Reaction Conditions: 3-Hydroxypropyl methacrylate can be synthesized through the esterification of methacrylic acid with 3-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified by distillation.
Industrial Production Methods: In industrial settings, the production of 3-hydroxypropyl methacrylate often involves continuous processes to ensure high yield and purity. The esterification reaction is conducted in large reactors with efficient mixing and temperature control. The product is then subjected to vacuum distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: 3-Hydroxypropyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical polymerization to form homopolymers or copolymers.
Esterification: It can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other alcohols.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or potassium carbonate are used under mild heating.
Major Products:
Polymerization: The major products are homopolymers or copolymers with various properties depending on the comonomers used.
Esterification: The products are esters with different functional groups.
Transesterification: The products are new esters formed by exchanging the alcohol groups.
相似化合物的比较
2-Hydroxypropyl methacrylate: Similar in structure but with the hydroxyl group on the second carbon.
2-Hydroxyethyl methacrylate: Contains a shorter ethyl chain instead of a propyl chain.
Methacrylic acid: The parent compound without the hydroxypropyl group.
Uniqueness: 3-Hydroxypropyl methacrylate is unique due to its combination of hydroxyl and methacrylate groups, which provides both hydrophilic and hydrophobic properties. This makes it highly versatile in various applications, from hydrogels to adhesives.
属性
IUPAC Name |
3-hydroxypropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(9)10-5-3-4-8/h8H,1,3-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSFRPWPOGYVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33594-93-3 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33594-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0062630 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2761-09-3 | |
| Record name | 3-Hydroxypropyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2761-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxypropyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYPROPYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/523A6318HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is HPMA considered a versatile monomer in polymer synthesis?
A: HPMA's versatility stems from its unique structure. It contains both a hydrophilic hydroxyl group and a hydrophobic methacrylate group [, ]. This duality allows it to be incorporated into various polymer backbones, imparting amphiphilic properties to the resulting copolymers. This characteristic is particularly useful in developing materials with controlled hydrophilicity and surface properties [, ].
Q2: How does the incorporation of HPMA influence the properties of denture base materials?
A: Research suggests that photopolymerized coatings containing HPMA can significantly reduce the adhesion of Candida albicans to acrylic resin, a common material used in dentures []. This effect is attributed to the altered surface chemistry and increased hydrophilicity imparted by HPMA, making it less favorable for Candida albicans attachment [].
Q3: Can you explain the role of HPMA in creating amphiphilic graft copolymers?
A: HPMA can be used to create amphiphilic graft copolymers through a multi-step process. Initially, it can be incorporated into a copolymer backbone alongside other monomers like allyl methacrylate []. After subsequent modifications, the allyl methacrylate units are transformed into HPMA units, resulting in a hydrophilic backbone. The presence of hydrophobic side chains, such as polystyrene, grafted onto this hydrophilic backbone leads to the formation of an amphiphilic graft copolymer [].
Q4: What is the significance of controlling the concentration of HPMA in polymer coatings?
A: Studies have shown that the concentration of HPMA in photopolymerized coatings can significantly impact its effectiveness in reducing Candida albicans adhesion []. For instance, coatings with 35% HPMA demonstrated better results compared to lower concentrations []. This highlights the importance of optimizing HPMA concentration to achieve desired material properties and biological interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
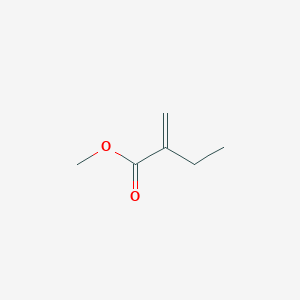
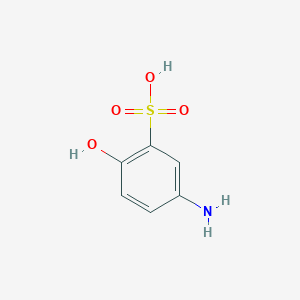
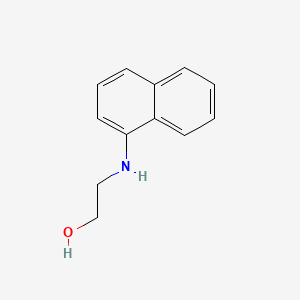
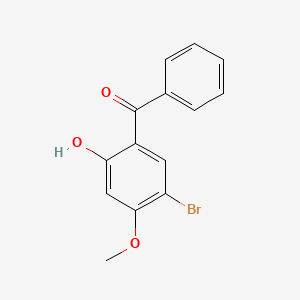
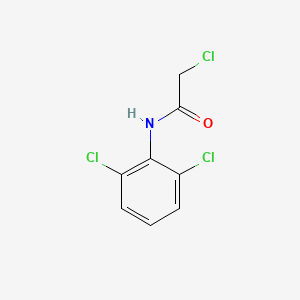


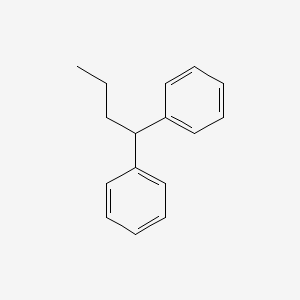
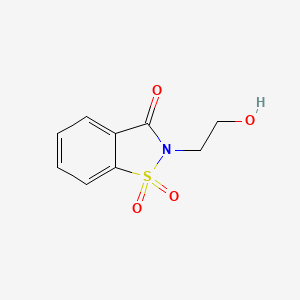
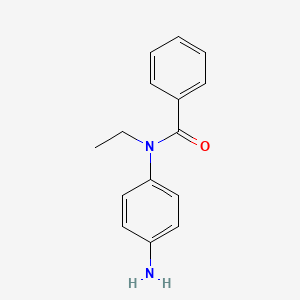
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1605757.png)
